molecular formula C21H18ClNO3S B5417775 N~1~-(3-Chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N~1~-(3-Chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Cat. No.: B5417775
M. Wt: 399.9 g/mol
InChI Key: MDJDENWTVRSQLN-UHFFFAOYSA-N
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Description

N~1~-(3-Chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S/c1-15-8-10-20(11-9-15)27(25,26)14-16-4-2-5-17(12-16)21(24)23-19-7-3-6-18(22)13-19/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJDENWTVRSQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Sulfonylation: The amino group can be reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl or chlorophenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Exploration as a pharmacological agent due to its structural similarity to known drugs.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N1-(3-Chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-Chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide: can be compared with other benzamides such as:

Uniqueness

The uniqueness of N1-(3-Chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to other benzamides.

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